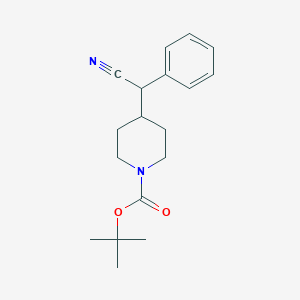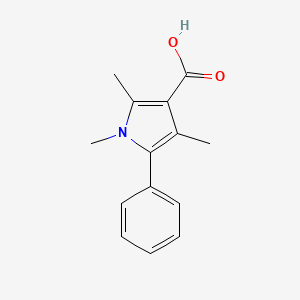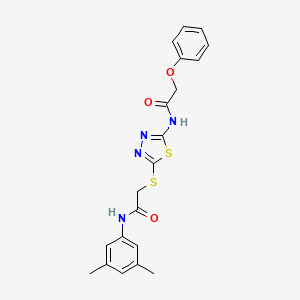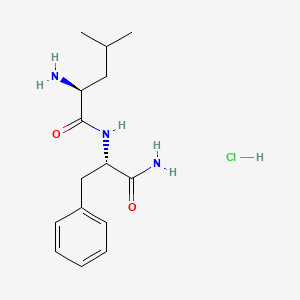![molecular formula C18H16N2O2 B2583942 N-(4,5,6,7-tetrahidrobenzo[c]isoxazol-3-il)-2-naftamida CAS No. 946322-70-9](/img/structure/B2583942.png)
N-(4,5,6,7-tetrahidrobenzo[c]isoxazol-3-il)-2-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Many researchers across the globe are engaged in the development of pharmacologically active agents bearing it .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Este compuesto ha sido estudiado por su potencial como un agente antiinflamatorio. La investigación indica que los derivados de los compuestos tetrahydrobenzo pueden inhibir significativamente la secreción de óxido nítrico (NO) y citocinas inflamatorias en los macrófagos . Estos hallazgos sugieren que la N-(4,5,6,7-tetrahidrobenzo[c]isoxazol-3-il)-2-naftamida podría ser eficaz en la reducción de la inflamación al inhibir vías clave como la señalización NF-κB y MAPK.
Inhibición de la Quinasa para la Terapia del Cáncer
Los análogos estructurales de los compuestos tetrahydrobenzo se han evaluado como inhibidores duales de la quinasa, dirigidos a CK2 y GSK3β . Estas quinasas están involucradas en la fosforilación y desactivación de las proteínas supresoras tumorales. Al inhibir estas quinasas, la this compound puede contribuir a la terapia del cáncer al prevenir la desactivación de la proteína supresora tumoral.
Actividad Antibacteriana
Los compuestos con la estructura tetrahydrobenzo han exhibido actividades antibacterianas contra bacterias grampositivas y gramnegativas . La presencia de grupos funcionales específicos, como el grupo p-nitro, se ha asociado con una mayor eficacia antibacteriana. Esto sugiere que la this compound podría optimizarse para aplicaciones antibacterianas.
Inhibición Enzimática para Efectos Antiinflamatorios y Anticancerígenos
El compuesto ha mostrado potencial como inhibidor de la enzima 5-lipooxigenasa (5-LOX) . La 5-LOX es una enzima que juega un papel en la síntesis de leucotrienos, que son mediadores inflamatorios. Inhibir la 5-LOX puede conducir a efectos antiinflamatorios y anticancerígenos, lo que convierte a este compuesto en un candidato para futuras investigaciones en estas áreas.
Mecanismo De Acción
Target of Action
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide, also known as N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide, is a compound that has been synthesized and evaluated for its pharmacological activity Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors and anticonvulsants, suggesting that they can interact with GABA transporters and inhibit their function .
Biochemical Pathways
For instance, its potential role as a GABA uptake inhibitor suggests that it may affect the GABAergic neurotransmission pathway .
Pharmacokinetics
Some isoxazole derivatives have been found to cross the blood-brain barrier (bbb), suggesting good bioavailability .
Result of Action
Given its potential role as a gaba uptake inhibitor, it can be inferred that this compound may increase the concentration of gaba in the synaptic cleft, thereby enhancing gabaergic neurotransmission .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential inhibitory effects on certain enzymes such as PDK1 and LDHA . These interactions can significantly influence the biochemical reactions in which this compound is involved .
Cellular Effects
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide involves its interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide may be involved in certain metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide and any effects on its activity or function could involve specific targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)19-18-15-7-3-4-8-16(15)20-22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIRSNRVWGUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2583862.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)



![N-(3,4-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2583871.png)
![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)

![N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2583875.png)
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)


